molecular formula C10H7LiN2O3 B2800477 Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate CAS No. 2138426-63-6

Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2800477
CAS No.: 2138426-63-6
M. Wt: 210.12
InChI Key: XEELJLRMQYIRCK-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a lithium ion and a benzyl group attached to the oxadiazole ring

Scientific Research Applications

Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Safety and Hazards

The compound has the following hazard statements: H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 5-benzyl-1,2,4-oxadiazole-3-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole oxides, while reduction could produce hydroxyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 5-phenyl-1,2,4-oxadiazole-3-carboxylate
  • Lithium(1+) ion 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
  • Lithium(1+) ion 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate

Uniqueness

Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

lithium;5-benzyl-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3.Li/c13-10(14)9-11-8(15-12-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEELJLRMQYIRCK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)CC2=NC(=NO2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138426-63-6
Record name lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate
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